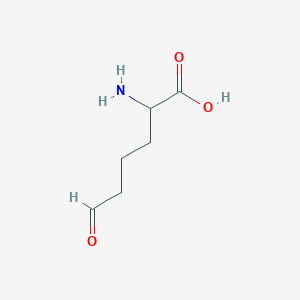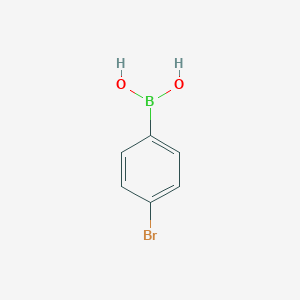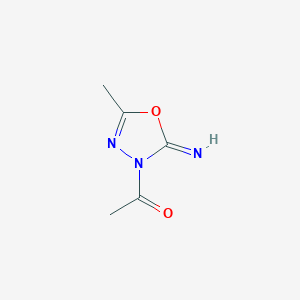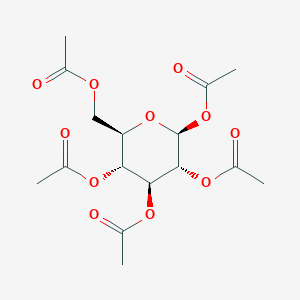
Bispyribac
Vue d'ensemble
Description
Bispyribac Description Analysis
This compound is a herbicide registered for postemergence control of various weeds, including broadleaf, sedge, and grass weeds, particularly in rice cultivation. It functions by inhibiting the acetolactate synthase (ALS) enzyme in sensitive plants, which is crucial in the biosynthetic pathway for branched-chain amino acids. The efficacy of this compound can be influenced by factors such as the presence of spray adjuvants, soil moisture, and the addition of urea ammonium nitrate (UAN) . Additionally, this compound sodium (BS) has been used as a selective agent in the genetic transformation of rice cultivars, with a mutated ALS gene conferring resistance to BS .
Synthesis Analysis
The synthesis of this compound-related compounds involves various chemical reactions and conditions. For instance, the synthesis of bis(piperidinedithiocarbamato)pyridinecadmium(II) was reported, which serves as a precursor for the synthesis of CdS nanoparticles and thin films through thermolysis and aerosol-assisted chemical vapor deposition (AACVD) . Another example is the synthesis of bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone), where the solubility, spectral characteristics, and pK values of the compound were studied . Additionally, novel bis((6-alkyl or phenyl-2-phenylpyrimidine-4-yl)oxy) alkane or methyl benzene derivatives were synthesized using a five-component reaction under ultrasound irradiation, demonstrating the efficiency of ultrasonic systems in synthetic chemical processes .
Molecular Structure Analysis
The molecular structure of this compound-related compounds has been determined through various analytical techniques. For example, the crystallographic molecular structure determination of bis(4-tert-butylpyridine)bis(3,5-di-tert-butylquinone)ruthenium revealed it exists as the trans isomer with relatively long ligand C-O lengths . Similarly, the structure of bis(diisopropyl(1,2-bis(diethylcarbamoyl)ethyl)phosphonate)erbium(III) nitrate monohydrate was elucidated using single-crystal X-ray diffraction analysis, showing an Er(III) ion bonded to the oxygen atom of a water molecule and other coordinating atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound-related compounds are diverse. For instance, isopropyl- and benzylamine react with a ruthenium complex to substitute methoxy groups, forming bis(carbamoyl) complexes . The copper complexes of bis(thiosemicarbazones) derived from 1,2-diones form stable, neutral complexes with Cu(II), exhibiting significant biological activity and potential applications in nuclear medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its related compounds are crucial for their application and efficacy. The solubility, spectral characteristics, and pK values of bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone) were reported, which are important for understanding the absorptivity and stoichiometry of metal chelates formed . The thermal properties of metal complexes derived from new benzene-1,4-bis(3-pyridin-2-ylurea) ligand were studied using thermal analysis, revealing different geometrical arrangements and providing insights into the kinetic and thermodynamic parameters of their thermal decomposition .
Applications De Recherche Scientifique
Herbicide Resistance and Predictive Modeling
- Bispyribac is a herbicide targeting the acetohydroxyacid synthase (AHAS) enzyme. Resistance to this compound due to AHAS mutations is a significant issue. A model using a new QSAR method has been developed for predicting AHAS mutation resistance to this compound. This model aids in understanding structure-resistance relationships and guiding resistance-evading herbicide design (He et al., 2013).
Biodegradation and Environmental Concerns
- This compound sodium (BS) is used to control grasses and weeds but poses environmental concerns. A bacterial consortium named BDAM, including Achromobacter and Ochrobactrum species, has been developed for BS biodegradation. Optimizing conditions like temperature and pH maximizes degradation, offering an eco-friendly bioremediation strategy (Ahmad et al., 2017).
Impact on Soil Microbial Community
- The non-target effects of this compound sodium on soil microbes in paddy fields have been studied. It was found that this compound application significantly affects soil microbial biomass carbon and enzyme activities, indicating potential ecological impacts (Kumar et al., 2019).
Genetic Transformants in Rice Cultivation
- This compound sodium is used to select transformed calli in rice, particularly in indica and indica-derived cultivars. The herbicide, coupled with a mutant ALS gene, aids in creating genetically modified rice resistant to this compound, offering new avenues in rice cultivation (Taniguchi et al., 2010).
Analytical Detection in Agricultural Products
- An HPLC method with a diode array detector was developed to detect this compound-sodium residues in rice, demonstrating its practical application for ensuring food safety and environmental monitoring (Wu & Mei, 2011).
Temperature Effects on Herbicide Efficacy
- Studies have shown that the efficacy of this compound-sodium as a herbicide is influenced by temperature, particularly in its application on creeping bentgrass and annual bluegrass. Understanding these effects is crucial for optimizing its use in different climatic conditions (McCullough & Hart, 2006).
Interactions with Soil Properties
- The adsorption and persistence of this compound sodium in various soils have been examined, revealing how soil properties like organic matter content and pH influence its behavior. This research is vital for assessing the environmental impact and managing the use of this herbicide (Chirukuri & Atmakuru, 2015).
Photocatalytic Degradation
- The photocatalytic degradation of this compound sodium in water using ZnO nanoparticles under sunlight has been studied. This research contributes to understanding how to mitigate the environmental impact of this compound in aquatic systems (Gaggara & Ramesh, 2019).
Mécanisme D'action
Target of Action
Bispyribac primarily targets the enzyme Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase . AHAS is the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway and is crucial for plant growth .
Mode of Action
This compound is a systemic herbicide, meaning it moves throughout the plant tissue . It works by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the branched-chain amino acid (BCAA) biosynthesis pathway . By inhibiting AHAS, this compound disrupts the production of essential amino acids, leading to a halt in protein synthesis and, consequently, plant growth .
Pharmacokinetics
This compound-sodium, the sodium salt form of this compound, is highly soluble in water and non-volatile . The compound’s solubility and non-volatility suggest it has good bioavailability in the target organisms .
Result of Action
The primary result of this compound’s action is the cessation of plant growth . Affected plants stop growing soon after treatment and may become reddish at the tips . Over time, this leads to the death of the weed, thereby achieving the desired herbicidal effect .
Action Environment
This compound-sodium is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its effectiveness can be influenced by environmental factors such as the presence of water (due to its high solubility) and the specific characteristics of the soil . It is used in various environments, including aquatic situations, turf, and sports grounds, among others .
Safety and Hazards
Propriétés
IUPAC Name |
2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVIXQCRCQLFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043977 | |
| Record name | Bispyribac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/ | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS RN |
125401-75-4 | |
| Record name | Bispyribac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125401-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bispyribac [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bispyribac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPYRIBAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W20BD966G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
148-150 °C | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of bispyribac-sodium?
A1: this compound-sodium inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS), in susceptible plants. [, , , , , , , , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , , , , ]
Q2: What are the downstream effects of this compound-sodium's inhibition of the ALS enzyme?
A2: Blocking ALS enzyme activity disrupts BCAA synthesis, leading to the cessation of cell division and ultimately plant death. [, , , , , , ]
Q3: What is the molecular formula and weight of this compound-sodium?
A3: The molecular formula of this compound-sodium is C22H18N4Na2O10. Its molecular weight is 544.4 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound-sodium?
A4: While specific spectroscopic data wasn't detailed in the provided research, analytical techniques like HPLC are commonly used to detect and quantify this compound-sodium residues. [, , ]
Q5: How stable is this compound-sodium under various environmental conditions?
A5: Research suggests this compound-sodium degrades relatively quickly in soil, with degradation rates influenced by factors like soil type, pH, and microbial activity. [, , , ]
Q6: What is the impact of humus and brine on the hydrolysis of this compound-sodium?
A6: Studies show that humus can promote the hydrolysis of this compound-sodium, while brine tends to inhibit it. [] This highlights the importance of understanding environmental factors when using this herbicide.
Q7: How does the structure of this compound-sodium derivatives affect their herbicidal activity?
A7: Research indicates that modifying the structure of this compound-sodium, particularly by introducing photosensitive groups like nitro groups, can influence its herbicidal activity. [] These modifications can affect the compound's binding affinity to the ALS enzyme and its decomposition rate.
Q8: Are there structural modifications that improve the selectivity of this compound-sodium derivatives?
A8: Research comparing this compound-sodium with pyribenzoxim, another ALS-inhibiting herbicide, suggests that structural differences contribute to pyribenzoxim's significantly higher selectivity for rice over barnyardgrass. [] This highlights the potential for targeted structural modifications to enhance selectivity.
Q9: How do different formulations of this compound-sodium impact its efficacy?
A9: Studies show that using appropriate adjuvants, such as methylated seed oil, nonionic surfactants, or crop oil concentrates, can improve the foliar absorption and efficacy of this compound-sodium. [, , , ]
Q10: How is this compound-sodium absorbed and translocated in plants?
A11: this compound-sodium is primarily absorbed through foliage and roots. [, ] Adjuvants and UAN can significantly affect its absorption and subsequent translocation within the plant. [, ]
Q11: Are there reported cases of weed resistance to this compound-sodium?
A12: Yes, studies have confirmed resistance to this compound-sodium in several weed species, including barnyardgrass and smallflower umbrella sedge. [, ]
Q12: What are the potential mechanisms of resistance to this compound-sodium?
A13: Resistance mechanisms can involve target-site mutations in the ALS enzyme, reducing its sensitivity to this compound-sodium. [, ] Additionally, enhanced herbicide metabolism, possibly through cytochrome P450s, has been proposed as a resistance mechanism in some weed biotypes. [, ]
Q13: What are the known toxicological effects of this compound-sodium on non-target organisms?
A14: Studies on catfish (Clarias gariepinus) exposed to this compound-sodium showed negative impacts on liver function and histopathology. [] This highlights the importance of understanding the potential ecological risks associated with this compound-sodium use.
Q14: What is the environmental fate of this compound-sodium?
A15: this compound-sodium degrades in the environment, influenced by factors such as pH, temperature, and microbial activity. [, ] Studies have investigated its photodegradation and the impact of factors like fertilizers. [, ]
Q15: Are there alternative weed control methods or herbicides that can be used in place of this compound-sodium?
A16: Research exploring integrated weed management strategies in rice production often compares this compound-sodium with other herbicides like pendimethalin, pyrazosulfuron-ethyl, azimsulfuron, pretilachlor, bensulfuron-methyl, cyhalofop-butyl, fenoxaprop-P-ethyl, and others. [, , , , , , , , , , , , ] The choice of herbicide or weed management approach depends on various factors, including the target weed spectrum, crop tolerance, and cost-effectiveness.
Q16: What are some valuable research tools and resources for studying this compound-sodium and similar herbicides?
A17: Researchers utilize tools such as HPLC for residue analysis, [, , ] growth chamber experiments for controlled environment studies, [] and radiolabeled herbicide (e.g., 14C-bispyribac-sodium) to investigate absorption and translocation patterns. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)